molecular formula C8H9N3S B7727524 Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- CAS No. 116248-36-3

Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-

Cat. No.: B7727524
CAS No.: 116248-36-3
M. Wt: 179.24 g/mol
InChI Key: CENXWKRLKCMQQN-UHFFFAOYSA-N
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Description

Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- is a chemical compound with the molecular formula C8H9N3S It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiourea moiety, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the thiol group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-thiopyrimidine: Similar structure but lacks the acetonitrile group.

    2-Amino-4,6-dimethylpyrimidine: Contains an amino group instead of the thiol group.

    4,6-Dimethyl-2-pyrimidinylmethanol: Contains a hydroxyl group instead of the thiol group.

Uniqueness

Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- is unique due to the presence of both the acetonitrile and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-6-5-7(2)11-8(10-6)12-4-3-9/h5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENXWKRLKCMQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394224
Record name Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116248-36-3
Record name Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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